molecular formula C8H11N3O5S2 B14845922 3-Cyclopropoxypyridine-2,5-disulfonamide

3-Cyclopropoxypyridine-2,5-disulfonamide

Cat. No.: B14845922
M. Wt: 293.3 g/mol
InChI Key: AMOULSDBUVQRFN-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridine-2,5-disulfonamide is a chemical compound with the molecular formula C8H11N3O5S2 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two sulfonamide groups at the 2 and 5 positions. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxypyridine-2,5-disulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring.

    Sulfonamidation: Introduction of sulfonamide groups at the 2 and 5 positions of the pyridine ring.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

3-Cyclopropoxypyridine-2,5-disulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxypyridine-2,5-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine-2,5-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups are known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .

Comparison with Similar Compounds

3-Cyclopropoxypyridine-2,5-disulfonamide can be compared with other similar compounds, such as:

    3-Cyclopropoxypyridine-2,4-disulfonamide: Similar structure but with sulfonamide groups at the 2 and 4 positions.

    5-Cyclopropoxypyridine-2,3-disulfonamide: Sulfonamide groups at the 2 and 3 positions.

    N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide: Contains pyridine rings attached to a benzene ring with sulfonamide groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .

Properties

Molecular Formula

C8H11N3O5S2

Molecular Weight

293.3 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,5-disulfonamide

InChI

InChI=1S/C8H11N3O5S2/c9-17(12,13)6-3-7(16-5-1-2-5)8(11-4-6)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15)

InChI Key

AMOULSDBUVQRFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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